molecular formula C26H31N3O5 B11146367 3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11146367
M. Wt: 465.5 g/mol
InChI Key: PHDAWRSRBHRFOO-GYHWCHFESA-N
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Description

3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, benzoyl, morpholinyl, and pyridinyl groups through various substitution and coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The morpholinyl and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce a benzyl alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H31N3O5/c1-18(2)17-34-21-7-5-19(6-8-21)24(30)22-23(20-4-3-9-27-16-20)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h3-9,16,18,23,30H,10-15,17H2,1-2H3/b24-22-

InChI Key

PHDAWRSRBHRFOO-GYHWCHFESA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O

Origin of Product

United States

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